![molecular formula C24H17F2N3O3S B2581270 N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901243-07-0](/img/structure/B2581270.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H17F2N3O3S and its molecular weight is 465.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glutaminase Inhibitors for Cancer Therapy
Compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide have been investigated for their potential as glutaminase inhibitors, a therapeutic target for cancer. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have shown promise in inhibiting kidney-type glutaminase (GLS), attenuating the growth of human lymphoma cells both in vitro and in a mouse xenograft model, suggesting a potential avenue for the development of new cancer therapies (Shukla et al., 2012).
Dual Inhibitors for PI3K/mTOR Signaling Pathway
Another area of research is the development of dual inhibitors for the PI3K/mTOR signaling pathway, crucial for cancer cell proliferation and survival. Studies on compounds structurally related to this compound have shown that these molecules can effectively inhibit PI3Kα and mTOR in vitro and in vivo, presenting a potential strategy for cancer treatment (Stec et al., 2011).
Src Kinase Inhibitors for Anticancer Activity
The synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, including compounds like KX2-391, have demonstrated inhibitory activities against Src kinase, a target for cancer therapy. These compounds have shown to inhibit cell proliferation in various cancer cell lines, indicating their potential as anticancer agents (Fallah-Tafti et al., 2011).
Anti-inflammatory and Analgesic Agents
Research into the anti-inflammatory and analgesic properties of similar compounds has revealed that 4,5-diaryl-2-(substituted thio)-1H-imidazoles possess significant activity in these domains. Some analogues have been found to be more potent than phenylbutazone and indomethacin, underscoring their potential as antiarthritic drugs (Sharpe et al., 1985).
Cytotoxic Agents for Cancer Therapy
The exploration of novel sulfonamide derivatives for their cytotoxic activity against cancer cell lines has identified compounds with potent effects against breast and colon cancer cells. This line of research highlights the therapeutic potential of these molecules in cancer treatment (Ghorab et al., 2015).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O3S/c25-16-5-1-14(2-6-16)22-24(29-23(28-22)15-3-7-17(26)8-4-15)33-12-21(30)27-18-9-10-19-20(11-18)32-13-31-19/h1-11H,12-13H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRJVSQYQSNKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(NC(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

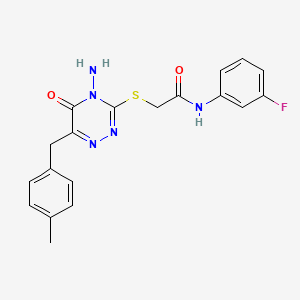
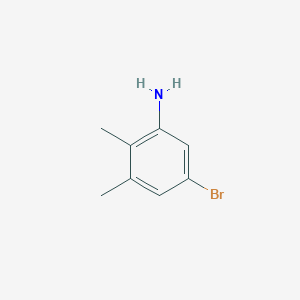

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2581192.png)
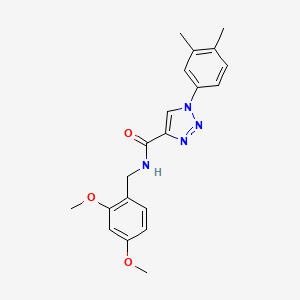
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2581194.png)

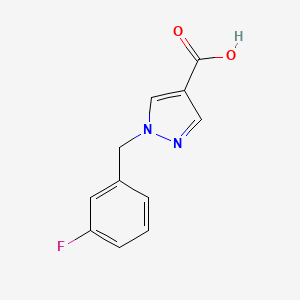
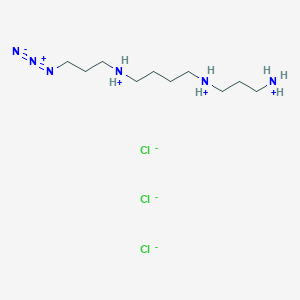
![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate](/img/structure/B2581199.png)
![2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581201.png)
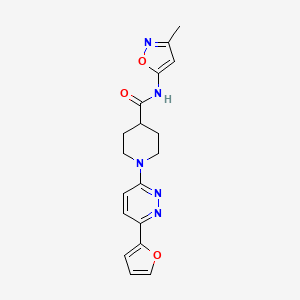
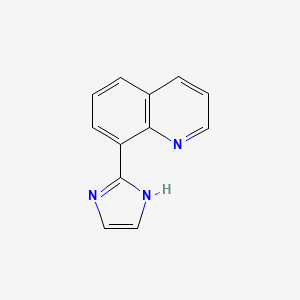
![5-[3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl]-1,2,5-dithiazepane](/img/structure/B2581207.png)